molecular formula C11H8F3N3O2 B4424515 N-methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

N-methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No. B4424515
M. Wt: 271.19 g/mol
InChI Key: VQUQFFCATNVBBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide, also known as TFMPP, is a synthetic compound that belongs to the class of research chemicals known as phenylpiperazines. TFMPP was first synthesized in the 1970s and has since been used extensively in scientific research as a tool to study the serotonin system in the brain.

Mechanism of Action

N-methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide acts as a partial agonist of the 5-HT1B and 5-HT2C receptors, which are both G protein-coupled receptors that are widely distributed throughout the brain. When this compound binds to these receptors, it activates them to a lesser extent than serotonin, which is the endogenous ligand for these receptors. This results in a range of biochemical and physiological effects, including changes in mood, appetite, and sleep.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely mediated by its effects on the serotonin system in the brain. Specifically, this compound has been shown to increase the release of serotonin in certain brain regions, which can lead to changes in mood, appetite, and sleep. This compound has also been shown to activate the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide in lab experiments is that it is a selective ligand for the 5-HT1B and 5-HT2C receptors, which allows researchers to study the effects of serotonin on these receptors in isolation. Additionally, this compound is relatively easy to synthesize and has a well-established pharmacological profile, which makes it a valuable tool for studying the serotonin system in the brain.
One limitation of using this compound in lab experiments is that it is a partial agonist of the 5-HT1B and 5-HT2C receptors, which means that its effects are less potent than those of serotonin. This can make it difficult to interpret the results of experiments that use this compound as a tool to study the serotonin system. Additionally, this compound has been shown to have off-target effects on other receptors, which can complicate the interpretation of results.

Future Directions

There are several potential future directions for research on N-methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide. One area of interest is the development of drugs that target the 5-HT1B and 5-HT2C receptors for the treatment of mood disorders, such as depression and anxiety. This compound has been used as a tool to study the effects of serotonin on these receptors, and further research could lead to the development of more selective and potent drugs for these targets.
Another potential future direction for research on this compound is the investigation of its effects on other neurotransmitter systems in the brain. This compound has been shown to have off-target effects on other receptors, and further research could elucidate the potential therapeutic applications of drugs that target these receptors.
Conclusion:
In conclusion, this compound is a synthetic compound that has been used extensively in scientific research as a tool to study the serotonin system in the brain. This compound acts as a partial agonist of the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. This compound has a well-established pharmacological profile and is a valuable tool for studying the serotonin system in the brain. There are several potential future directions for research on this compound, including the development of drugs that target the 5-HT1B and 5-HT2C receptors for the treatment of mood disorders.

Scientific Research Applications

N-methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide has been used extensively in scientific research as a tool to study the serotonin system in the brain. Specifically, this compound is a partial agonist of the 5-HT1B and 5-HT2C receptors, which are both involved in the regulation of mood, appetite, and sleep. This compound has been used to study the effects of serotonin on these receptors and to investigate the potential therapeutic applications of drugs that target these receptors.

properties

IUPAC Name

N-methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c1-15-9(18)10-16-8(17-19-10)6-2-4-7(5-3-6)11(12,13)14/h2-5H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUQFFCATNVBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC(=NO1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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